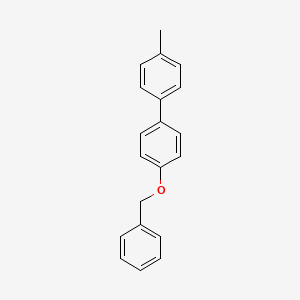

4-(ベンジルオキシ)-4'-メチルビフェニル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzyloxy)-4’-methylbiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a benzyloxy group attached to one ring and a methyl group attached to the other

科学的研究の応用

4-(Benzyloxy)-4’-methylbiphenyl has several applications in scientific research:

-

Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

-

Biology: : The compound can be used in studies involving the interaction of aromatic compounds with biological systems. Its structural features allow it to mimic certain biological molecules .

-

Medicine: : Research into potential pharmaceutical applications may involve this compound as a lead compound or intermediate in drug development .

-

Industry: : It can be used in the production of specialty chemicals and materials, including polymers and advanced materials .

作用機序

Target of Action

The primary target of 4-(Benzyloxy)-4’-methylbiphenyl, also known as Monobenzone , is the melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

Monobenzone interacts with its target, the melanocytes, by increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .

Biochemical Pathways

The biochemical pathway affected by Monobenzone is the melanin synthesis pathway . By increasing the excretion of melanin from the melanocytes, Monobenzone disrupts the normal balance of melanin production and distribution in the skin .

Pharmacokinetics

It is known that monobenzone is applied topically and is practically insoluble in water .

Result of Action

The result of Monobenzone’s action is a depigmenting effect on the skin . This can lead to a permanent loss of skin color, a condition known as vitiligo . This effect is used medically to treat vitiligo by depigmenting the normal skin surrounding vitiliginous lesions .

Action Environment

The action, efficacy, and stability of Monobenzone can be influenced by various environmental factors. For example, light exposure can reduce the depigmenting effect of the drug . Furthermore, the pH level of the skin can also affect the drug’s efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4’-methylbiphenyl typically involves the following steps:

-

Suzuki-Miyaura Coupling Reaction: : This is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For example, 4-bromotoluene can be coupled with 4-benzyloxyphenylboronic acid under these conditions to yield 4-(Benzyloxy)-4’-methylbiphenyl .

-

Friedel-Crafts Alkylation: : Another method involves the alkylation of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method can be used to introduce the benzyloxy group onto the biphenyl core .

Industrial Production Methods

Industrial production of 4-(Benzyloxy)-4’-methylbiphenyl may involve large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反応の分析

Types of Reactions

4-(Benzyloxy)-4’-methylbiphenyl can undergo various chemical reactions, including:

-

Oxidation: : The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide .

-

Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as zinc or tin in dilute mineral acid .

-

Substitution: For example, nitration can introduce a nitro group, while halogenation can introduce halogens .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Zinc, tin, dilute mineral acid

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines

Substitution: Nitro compounds, halogenated compounds

類似化合物との比較

Similar Compounds

4-(Benzyloxy)benzyl chloride: This compound has a similar structure but with a chloride substituent instead of a methyl group.

4-(Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)-4’-methylbiphenyl is unique due to the presence of both a benzyloxy group and a methyl group on the biphenyl core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

特性

IUPAC Name |

1-methyl-4-(4-phenylmethoxyphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)21-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGHZUIDZJHDCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B2432604.png)

![4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-chloro-N-{2-[(2-cyanobenzyl)thio]ethyl}acetamide](/img/structure/B2432615.png)

![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)

![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2432624.png)

![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432625.png)